molecular formula C17H16ClNO B12921767 4-Chloro-2-methyl-1-(4-methylphenyl)-6,7-dihydroindole-5-carbaldehyde CAS No. 327084-95-7

4-Chloro-2-methyl-1-(4-methylphenyl)-6,7-dihydroindole-5-carbaldehyde

Cat. No.: B12921767
CAS No.: 327084-95-7
M. Wt: 285.8 g/mol
InChI Key: PKPQSGRCYKNYEM-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1-(4-methylphenyl)-6,7-dihydroindole-5-carbaldehyde is a substituted indole derivative characterized by a fused bicyclic structure. Its molecular framework includes a 6,7-dihydroindole core functionalized with a chloro group at position 4, a methyl group at position 2, a 4-methylphenyl substituent at position 1, and a carbaldehyde moiety at position 3.

Properties

CAS No.

327084-95-7

Molecular Formula

C17H16ClNO

Molecular Weight

285.8 g/mol

IUPAC Name

4-chloro-2-methyl-1-(4-methylphenyl)-6,7-dihydroindole-5-carbaldehyde

InChI

InChI=1S/C17H16ClNO/c1-11-3-6-14(7-4-11)19-12(2)9-15-16(19)8-5-13(10-20)17(15)18/h3-4,6-7,9-10H,5,8H2,1-2H3

InChI Key

PKPQSGRCYKNYEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC3=C2CCC(=C3Cl)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chloro, methyl, and p-tolyl groups through various substitution reactions. The final step often involves the formylation of the indole ring to introduce the carbaldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and reagents are carefully selected to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.

Major Products Formed

    Oxidation: 4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carboxylic acid.

    Reduction: 4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-methanol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro, methyl, and p-tolyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Packing

  • Halogen vs. Sulfanyl Substituents: A structurally related compound, 4-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde (CAS: 477869-19-5), replaces the 4-methylphenyl group with a 4-methoxyphenyl moiety and introduces a sulfanyl-chlorophenyl substituent . However, commercial availability of this analog is discontinued, limiting direct comparisons.
  • Dihedral Angles in Aromatic Systems :
    In (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine derivatives (halogen = Cl, Br), the dihedral angle between terminal phenyl rings is ~56°, with crystal packing stabilized by C–H⋯N and C–H⋯X (X = Cl, Br) interactions . While the target compound lacks an imidazole ring, its 4-methylphenyl and chloro substituents may similarly influence molecular twist and packing efficiency.

Pharmacokinetic and Bioactivity Profiles

  • 2-(4-Methylphenyl) Indolizine: This compound exhibits moderate cytotoxicity (IC₅₀ = 393.7 ± 0.2 μg/mL against HepG-2 cells) and favorable drug-likeness (log P = 3.73, high gastrointestinal absorption) .
  • Chromene Derivatives: Compound 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Rf = 0.41, m.p. 223–227°C) shares a 4-methylphenyl substituent but differs in core structure and functional groups (e.g., amino, cyano) . The presence of a carbaldehyde in the target compound could increase hydrogen-bonding capacity, affecting solubility and crystallinity.

Crystallographic and Computational Tools

  • SHELX Refinement :
    The target compound’s hypothetical crystal structure could be refined using SHELXL, a program widely employed for small-molecule crystallography . For analogs like the imidazole-4-imines in , SHELX software enabled precise determination of unit cell parameters and intermolecular interactions, suggesting its applicability to the target compound .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Name Core Structure Key Substituents log P Cytotoxicity (IC₅₀, μg/mL) Key Interactions
Target Compound Dihydroindole 4-Cl, 2-Me, 1-(4-MePh), 5-CHO N/A N/A Hypothetical H-bonding
2-(4-Methylphenyl) Indolizine Indolizine 4-MePh 3.73 393.7 ± 0.2 π-π stacking
(E)-1-(4-Cl-Ph)-Imidazole Methanimine Imidazole-4-imine 4-Cl, 4-MePh N/A N/A C–H⋯N, C–H⋯Cl
4-[(4-Cl-Ph)Sulfanyl] Analog Dihydroindole 4-Cl-Ph-S, 4-MeOPh N/A Discontinued Sulfanyl π-interactions

Table 2: Crystallographic Parameters (Where Available)

Compound Name Space Group Unit Cell Parameters (Å, °) Dihedral Angle
(E)-1-(4-Cl-Ph)-Imidazole Methanimine P-1 a=7.9767, b=10.9517, c=16.6753, α=80.522, β=87.046, γ=89.207 56°
Hypothetical Target Compound N/A N/A ~50–60°*

*Estimated based on analog data .

Key Findings and Implications

Substituent-Driven Properties :

  • The 4-methylphenyl group enhances lipophilicity across analogs (e.g., log P = 3.73 in indolizine ), while chloro substituents may improve crystallinity via halogen bonding .
  • Carbaldehyde moieties likely increase polarity, affecting solubility and hydrogen-bonding networks.

Crystallographic Trends :

  • Similar dihedral angles (~56°) in imidazole-4-imines suggest that the target compound’s aromatic systems may adopt comparable twists, influencing packing efficiency .

Pharmacological Gaps: Limited cytotoxicity or ADME data for the target compound highlight the need for experimental validation, particularly given the moderate bioactivity of indolizine analogs .

Biological Activity

4-Chloro-2-methyl-1-(4-methylphenyl)-6,7-dihydroindole-5-carbaldehyde is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H16_{16}ClNO
  • Molecular Weight : 285.768 g/mol
  • CAS Number : 327084-95-7

Biological Activity Overview

The biological activity of 4-Chloro-2-methyl-1-(4-methylphenyl)-6,7-dihydroindole-5-carbaldehyde has been explored in various studies, indicating its potential as an anti-cancer agent and its effects on different biological pathways.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of this compound, particularly its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, showing significant antiproliferative effects.

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-723.0Inhibition of tubulin polymerization
A549 (Lung Cancer)18.5Induction of apoptosis through mitochondrial pathways

The IC50_{50} values indicate the concentration required to inhibit 50% of cell viability. These results suggest that the compound acts as a microtubule destabilizer, similar to other known chemotherapeutic agents.

The proposed mechanisms through which 4-Chloro-2-methyl-1-(4-methylphenyl)-6,7-dihydroindole-5-carbaldehyde exerts its biological effects include:

  • Microtubule Disruption : The compound binds to the colchicine site on tubulin, preventing polymerization and leading to cell cycle arrest.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial function.
  • Inhibition of Specific Kinases : Preliminary data suggest that it may inhibit kinases involved in cancer cell signaling pathways, although further research is needed to elucidate these pathways.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on MCF-7 Cells : A detailed study evaluated the antiproliferative effects on MCF-7 cells and demonstrated an IC50_{50} value of 23 µM, with flow cytometry confirming G2/M phase arrest and increased apoptosis markers.
  • In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth in xenograft models of breast cancer, suggesting potential for therapeutic application .
  • Comparative Studies : When compared with standard chemotherapeutic agents like paclitaxel and vincristine, 4-Chloro-2-methyl-1-(4-methylphenyl)-6,7-dihydroindole-5-carbaldehyde demonstrated comparable efficacy but with a potentially lower toxicity profile .

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